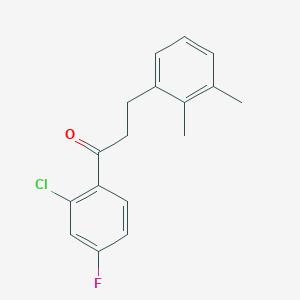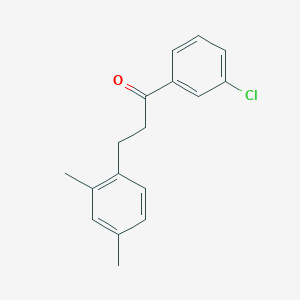
8-(2,3,4-Trimethoxyphenyl)-8-oxooctanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2,3,4-Trimethoxyphenyl)-8-oxooctanoic acid: is an organic compound characterized by the presence of a trimethoxyphenyl group attached to an oxooctanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(2,3,4-Trimethoxyphenyl)-8-oxooctanoic acid typically involves the following steps:
Formation of the Trimethoxyphenyl Intermediate: The trimethoxyphenyl group can be synthesized through the methylation of phenol derivatives using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Coupling with Octanoic Acid Derivative: The trimethoxyphenyl intermediate is then coupled with an octanoic acid derivative through a Friedel-Crafts acylation reaction. This involves the use of a Lewis acid catalyst such as aluminum chloride to facilitate the formation of the carbon-carbon bond between the aromatic ring and the acyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and greener solvents to enhance the efficiency and sustainability of the process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the oxooctanoic acid chain, potentially converting it to an alcohol.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents for the carbonyl group.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution reactions.
Major Products:
Oxidation: Hydroxylated derivatives of the trimethoxyphenyl group.
Reduction: Alcohol derivatives of the oxooctanoic acid chain.
Substitution: Brominated or nitrated derivatives of the aromatic ring.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in the formation of carbon-carbon bonds.
Materials Science: It can serve as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Polymer Synthesis: The compound can be incorporated into polymer chains to modify their physical and chemical properties.
Agriculture: It may be used in the development of agrochemicals with enhanced efficacy and safety profiles.
作用機序
The mechanism of action of 8-(2,3,4-Trimethoxyphenyl)-8-oxooctanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxooctanoic acid chain can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
類似化合物との比較
- 2,3,4-Trimethoxyphenylacetic acid
- 3-(2,3,4-Trimethoxyphenyl)propanoic acid
- (2,3,4-Trimethoxyphenyl)boronic acid
Comparison: 8-(2,3,4-Trimethoxyphenyl)-8-oxooctanoic acid is unique due to the presence of both the trimethoxyphenyl group and the oxooctanoic acid chain. This combination imparts distinct chemical and biological properties, making it more versatile in applications compared to its analogs. For instance, the longer carbon chain in this compound can enhance its lipophilicity and membrane permeability, which are advantageous in drug development.
特性
IUPAC Name |
8-oxo-8-(2,3,4-trimethoxyphenyl)octanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O6/c1-21-14-11-10-12(16(22-2)17(14)23-3)13(18)8-6-4-5-7-9-15(19)20/h10-11H,4-9H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQKJGFCMDANHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)CCCCCCC(=O)O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














